Cas no 7493-57-4 ((2-(1-Propoxyethoxy)ethyl)benzene)
(2-(1-Propoxyethoxy)ethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- (2-(1-Propoxyethoxy)ethyl)benzene
- Acetaldehyde phenethyl propyl acetal
- 2-(1-propoxyethoxy)ethylbenzene
- Resedafol
- [2-(1-Propoxyethoxy)ethyl]benzene
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- Inchi: 1S/C13H20O2/c1-3-10-14-12(2)15-11-9-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
- InChI Key: FMYCPRQGKSONCP-UHFFFAOYSA-N
- SMILES: CCCOC(C)OCCC1=CC=CC=C1
Computed Properties
- Exact Mass: 208.14600
- Monoisotopic Mass: 208.146
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Density: 0.951
- Boiling Point: 307.5°C (rough estimate)
- Flash Point: 97 ºC
- Refractive Index: 1.479
- PSA: 18.46000
- LogP: 3.01830
- FEMA: 2004
(2-(1-Propoxyethoxy)ethyl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(2-(1-Propoxyethoxy)ethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02752-100g |
(2-(1-Propoxyethoxy)ethyl)benzene |
7493-57-4 | 100g |
¥1648.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02752-SAmPLE |
(2-(1-Propoxyethoxy)ethyl)benzene |
7493-57-4 | SAmPLE |
¥768.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02752-1kg |
(2-(1-Propoxyethoxy)ethyl)benzene |
7493-57-4 | 1kg |
¥6238.0 | 2021-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741963-500g |
(2-(1-Propoxyethoxy)ethyl)benzene |
7493-57-4 | 98% | 500g |
¥3400.00 | 2024-07-28 | |
| Ambeed | A857292-500g |
(2-(1-Propoxyethoxy)ethyl)benzene |
7493-57-4 | 95+% | 500g |
$347.0 | 2025-04-17 | |
| Crysdot LLC | CD12036788-500g |
(2-(1-Propoxyethoxy)ethyl)benzene |
7493-57-4 | 95+% | 500g |
$380 | 2024-07-24 |
(2-(1-Propoxyethoxy)ethyl)benzene Suppliers
(2-(1-Propoxyethoxy)ethyl)benzene Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (2-(1-Propoxyethoxy)ethyl)benzene
Comprehensive Overview of (2-(1-Propoxyethoxy)ethyl)benzene (CAS No. 7493-57-4): Properties, Applications, and Industry Insights
(2-(1-Propoxyethoxy)ethyl)benzene (CAS No. 7493-57-4) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in industrial and research settings. This aromatic ether derivative, characterized by its propoxyethoxy side chain, has garnered attention due to its solubility properties and stability under various conditions. As industries increasingly seek high-performance additives and intermediates, this compound has emerged as a subject of interest in formulations requiring controlled reactivity and compatibility.
The molecular structure of (2-(1-Propoxyethoxy)ethyl)benzene combines a benzene ring with an ethylene glycol ether linkage, terminated by a propyl group. This configuration contributes to its balanced hydrophilicity-lipophilicity profile, making it valuable in applications ranging from specialty solvents to polymer modifiers. Recent studies highlight its potential as a low-volatility co-solvent in coating systems, addressing growing environmental concerns about VOC emissions—a key focus area in sustainable chemistry discussions.
From a synthesis perspective, CAS 7493-57-4 is typically produced through Williamson ether synthesis or phase-transfer catalyzed reactions. Manufacturers have optimized production to achieve high purity grades (>98%) demanded by the pharmaceutical and electronics industries. Analytical techniques like GC-MS and NMR confirm the absence of byproducts, ensuring compliance with stringent quality standards—a critical consideration for researchers searching for high-purity chemical intermediates.
In material science applications, this compound demonstrates remarkable compatibility with epoxy resins and acrylate systems. Its ethoxyethyl moiety acts as a plasticizing agent while maintaining thermal stability up to 180°C, as evidenced by TGA analysis. These properties answer frequent queries about heat-resistant additives in polymer forums and technical discussions. Furthermore, its dielectric properties make it suitable for electronic encapsulation materials—an area experiencing rapid growth due to IoT device proliferation.
The safety profile of 7493-57-4 has been extensively documented through REACH registration data. While not classified as hazardous under GHS criteria, proper handling with PPE is recommended—a point emphasized in safety-conscious laboratory environments. This aligns with current industry trends toward green chemistry alternatives, where researchers actively seek compounds with favorable environmental footprints without compromising performance.
Market analysis indicates rising demand for CAS 7493-57-4 in Asia-Pacific regions, particularly for specialty adhesive formulations. Suppliers have responded by developing customized purity grades and packaging options, including nitrogen-purged drums for oxygen-sensitive applications. Such developments address common procurement challenges noted in chemical sourcing platforms and B2B marketplaces.
Future research directions may explore the compound's potential in energy storage systems, where its redox stability could benefit electrolyte formulations. This prospect connects with trending searches about next-generation battery materials, demonstrating how traditional chemicals find new relevance in emerging technologies. Collaborative studies between academia and industry continue to uncover novel applications that leverage its unique combination of aromaticity and ether flexibility.
For quality assurance, analytical certificates for (2-(1-Propoxyethoxy)ethyl)benzene typically include specifications for refractive index (1.485-1.495 at 20°C) and density (0.98-1.02 g/cm³). These parameters help formulators predict compatibility—a frequent concern in chemical blending inquiries. Advanced purification techniques now enable semiconductor-grade quality, meeting the exacting standards of microelectronics fabrication processes.
Environmental fate studies show that CAS 7493-57-4 undergoes >90% biodegradation within 28 days under OECD 301B test conditions. This data responds to increasing regulatory and consumer demand for eco-friendly chemical solutions across multiple industries. Life cycle assessment models further support its sustainable profile compared to conventional aromatic ethers.
In conclusion, (2-(1-Propoxyethoxy)ethyl)benzene represents a versatile chemical building block whose importance continues to grow across diverse sectors. Its balanced properties address multiple contemporary challenges in materials science, from sustainability requirements to performance demands in advanced applications. Ongoing research and market developments suggest this compound will maintain its relevance as industries evolve toward more sophisticated and environmentally conscious chemical solutions.
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